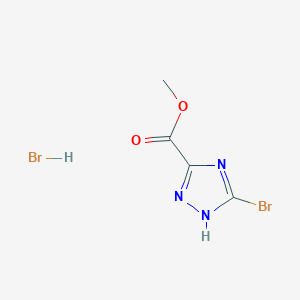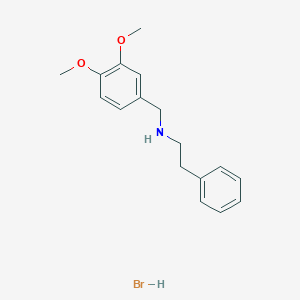
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide
Descripción general
Descripción
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide is a chemical compound with the molecular formula C4H4BrN3O2. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is used primarily in research settings and has various applications in chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide can be synthesized through several methods. One common approach involves the bromination of 1H-1,2,4-triazole-5-carboxylate followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Esterification: Methanol in the presence of an acid catalyst like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while hydrolysis of the ester group produces the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler analog without the ester group.
Methyl 1H-1,2,4-triazole-3-carboxylate: Lacks the bromine atom but has similar structural features.
5-Amino-1H-1,2,4-triazole-3-carboxylate: Contains an amino group instead of a bromine atom.
Uniqueness
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile synthetic applications and the exploration of diverse chemical reactions .
Propiedades
IUPAC Name |
methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2.BrH/c1-10-3(9)2-6-4(5)8-7-2;/h1H3,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBMKBEJWYDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=N1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638221-30-3 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-bromo-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638221-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(1-Azepanyl)ethyl]methylamine hydrate](/img/structure/B1652851.png)

![[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B1652855.png)




![3-[(5-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-5-methoxybenzoic acid](/img/structure/B1652863.png)


